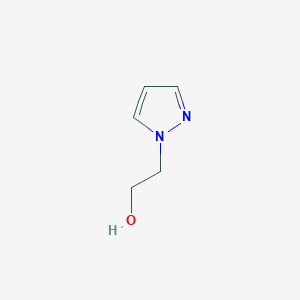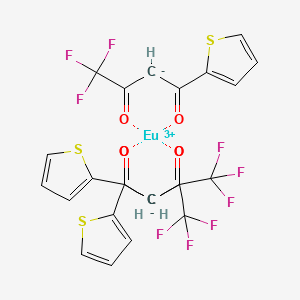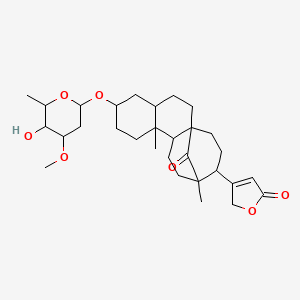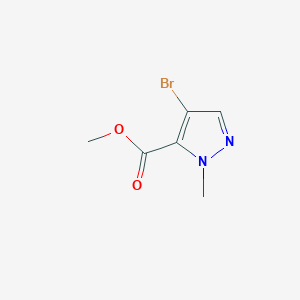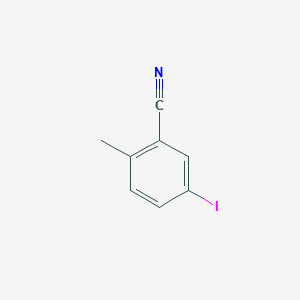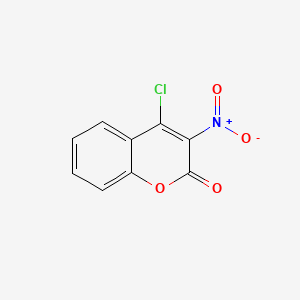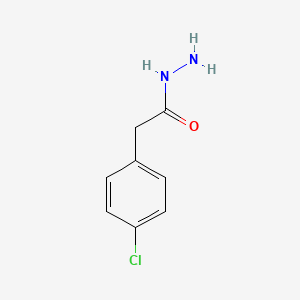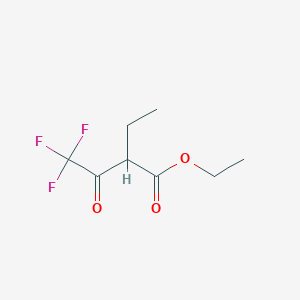![molecular formula C8H10O3 B1585423 3-氧杂双环[3.3.1]壬烷-2,4-二酮 CAS No. 4355-31-1](/img/structure/B1585423.png)
3-氧杂双环[3.3.1]壬烷-2,4-二酮
描述
3-Oxabicyclo[331]nonane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen atom in its ring system
科学研究应用
3-Oxabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
Target of Action
The primary targets of 3-Oxabicyclo[3.3.1]nonane-2,4-dione Some studies suggest that similar compounds may have inhibitory activity against enzymes such as monoamine oxidase (mao) and acetylcholinesterase (ache) .
Mode of Action
The exact mode of action of 3-Oxabicyclo[3.3.1]nonane-2,4-dione It’s suggested that similar compounds may inhibit the activity of certain enzymes, potentially altering neurotransmitter levels in the brain .
Biochemical Pathways
The biochemical pathways affected by 3-Oxabicyclo[3.3.1]nonane-2,4-dione If the compound acts as an inhibitor for mao and ache, it could affect the metabolism of neurotransmitters such as serotonin, norepinephrine, and acetylcholine .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[3.3.1]nonane-2,4-dione If it acts as an enzyme inhibitor, it could potentially alter neurotransmitter levels, which may have various effects on cellular function and communication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione typically involves the cyclization of cyclohexane-1,3-dicarboxylic anhydrides. One efficient method includes treating these anhydrides with diethyl magnesiomalonate and triethylamine to form 3-di(ethoxycarbonyl)acetylcyclohexanecarboxylic acids. These acids are then converted into methyl 3-acetylcyclohexanecarboxylates through decarboxylation and esterification. The final cyclization to form the bicyclic structure is achieved by refluxing the mixture with potassium hydride in xylene .
Industrial Production Methods
While specific industrial production methods for 3-Oxabicyclo[3.3.1]nonane-2,4-dione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
3-Oxabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups within the bicyclic system.
Substitution: The compound can undergo substitution reactions, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced derivatives.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Similar in structure but lacks the oxygen atom in the ring.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A smaller bicyclic compound with different ring sizes.
Uniqueness
3-Oxabicyclo[3.3.1]nonane-2,4-dione is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3-oxabicyclo[3.3.1]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJPSYCWGSKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329331 | |
| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-31-1 | |
| Record name | 4355-31-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxabicyclo[3.3.1]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
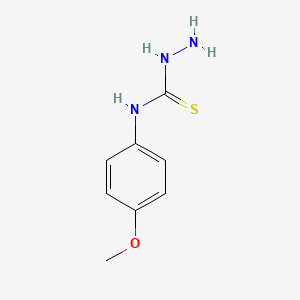
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
